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  • Product: 2,2'-(3-Phenylpropylazanediyl)diethanol
  • CAS: 165377-37-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2,2'-(3-phenylpropylazanediyl)diethanol: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery and formulation science, the physicochemical profiling of bifunctional intermediates and active pharmaceutical ingredients (APIs) is paramount. This whitepaper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and formulation science, the physicochemical profiling of bifunctional intermediates and active pharmaceutical ingredients (APIs) is paramount. This whitepaper provides an in-depth technical analysis of 2,2'-(3-phenylpropylazanediyl)diethanol (CAS: 165377-37-7), a synthetic tertiary amine diol.

Structurally, this molecule is an amphiphile. It features a lipophilic 3-phenylpropyl tail anchored to a hydrophilic, hydrogen-bonding diethanolamine headgroup. This unique structural dichotomy imparts surfactant-like properties, making its ionization state and lipophilicity highly sensitive to environmental pH. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind its physicochemical behaviors and detail the self-validating experimental protocols required to accurately characterize it.

Structural Profiling & Quantitative Data

Before initiating benchtop experiments, establishing a theoretical baseline is critical for defining the concentration ranges and solvent systems used in analytical assays. The molecule's tertiary amine acts as a pH-dependent switch, while the two hydroxyl groups provide significant hydrogen-bond donating capacity.

Table 1: Core Physicochemical Parameters
PropertyValueSignificance in Formulation
Chemical Name 2,2'-(3-phenylpropylazanediyl)diethanolN/A
CAS Number 165377-37-7N/A
Molecular Formula C13H21NO2N/A
Molecular Weight 223.31 g/mol Highly permeable (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 2Facilitates aqueous solvation via water coordination.
Hydrogen Bond Acceptors 3Enhances target receptor binding affinity.
Topological Polar Surface Area 43.7 ŲExcellent predictor for blood-brain barrier (BBB) penetration.
Predicted pKa (Basic) ~8.5 – 9.0Exists primarily as a protonated cation at physiological pH (7.4).
Predicted LogP ~1.8 – 2.5Optimal balance for oral bioavailability and lipid membrane partitioning.

Ionization Behavior (pKa)

The Causality of Experimental Choice

The acid dissociation constant (pKa) dictates the ionization state of the tertiary amine across different physiological compartments. For 2,2'-(3-phenylpropylazanediyl)diethanol, UV-metric pKa determination is fundamentally flawed. The primary chromophore (the phenyl ring) is separated from the ionization center (the nitrogen atom) by a flexible propyl linker. Consequently, protonation of the amine does not induce a significant spectral shift in the UV-Vis region.

To circumvent this, we employ Potentiometric Titration , which directly measures proton activity in solution. This method is highly precise for medicinal chemistry applications and serves as a self-validating system: by running a blank titration alongside the sample, the exact number of bound protons can be calculated via mass balance, eliminating matrix interference[1].

Protocol: Potentiometric Titration (Based on OECD Guideline 112)

This protocol ensures thermodynamic accuracy by maintaining constant ionic strength and excluding atmospheric carbon dioxide[2].

  • System Preparation: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Dissolution: Dissolve exactly 2.0 mM of the compound in a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Acidification: Add standardized 0.1 M HCl to lower the pH to ~2.0. At this pH, the tertiary amine is fully protonated ( R3​NH+ ).

  • Automated Titration: Under a continuous purge of nitrogen gas (to prevent CO2​ absorption which forms carbonic acid and skews the baseline), titrate the solution with standardized 0.1 M KOH using an automated titrator. Add the base in 0.05 mL increments, allowing the potential (mV) to stabilize before the next addition.

  • Data Validation & Analysis: Generate a Gran's plot to precisely identify the equivalence points. The pKa is extracted from the inflection point of the titration curve using the Henderson-Hasselbalch equation. If the calculated pKa shifts across different concentrations, it indicates self-association (micellization), and the data must be extrapolated to zero concentration.

Lipophilicity and Partition Coefficient (LogP/LogD)

The Causality of Experimental Choice

Lipophilicity (LogP) governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While High-Performance Liquid Chromatography (HPLC) is often used for rapid LogP estimation, it is inappropriate for 2,2'-(3-phenylpropylazanediyl)diethanol. Because the molecule possesses a hydrophilic head and a lipophilic tail, it exhibits surfactant-like behavior. This amphiphilicity causes anomalous secondary interactions with the silica backbone of C18 stationary phases, leading to artificially inflated retention times and inaccurate LogP values.

Therefore, the classical Shake-Flask Method is mandatory. It provides a true thermodynamic measurement of partitioning between an aqueous phase and a lipid surrogate (n-octanol)[3]. Furthermore, environmental factors such as pH and salinity dramatically affect the partition coefficient of amphiphilic molecules, necessitating strict control of the aqueous phase[4].

Protocol: Shake-Flask Method (Based on OECD Guideline 107)

This workflow utilizes a mass-balance check to ensure self-validation. If the total mass recovered from both phases does not equal the initial input, interfacial accumulation has occurred.

  • Phase Pre-saturation: Vigorously stir n-octanol and a pH 11.0 buffer (to ensure the amine is fully deprotonated as a free base) together for 24 hours. Separate the phases to ensure mutual saturation.

  • Sample Preparation: Dissolve the compound in the pre-saturated n-octanol to achieve a concentration well below its critical micelle concentration (CMC) to prevent self-aggregation.

  • Equilibration: Combine the spiked octanol with the pre-saturated aqueous buffer in a glass centrifuge tube at volume ratios of 1:1, 1:2, and 2:1. Shake mechanically at 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the tubes at 4,000 RPM for 30 minutes. Critical step: Amphiphilic molecules frequently form micro-emulsions; centrifugation ensures complete phase separation.

  • Quantification: Carefully sample both phases using a glass syringe. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Validation: Calculate LogP = log10​([Coctanol​]/[Cwater​]) . The results from the three different volume ratios must not deviate by more than ±0.1 log units; otherwise, the system is not at true equilibrium.

Visualizing the Analytical Logic

To synthesize the methodologies and physicochemical behaviors described above, the following diagrams map the analytical workflow and the molecule's pH-dependent state transitions.

Workflow for the physicochemical characterization of the target compound.

pH-dependent ionization states and their effect on solubility and lipophilicity.

References

  • Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • Borrirukwisitsak, S., Keenan, H. E., & Gauchotte-Lindsay, C. (2012). Effects of Salinity, pH and Temperature on the Octanol-Water Partition Coefficient of Bisphenol A. International Journal of Environmental Science and Development, 3(5), 460-464. Available at:[Link]

Sources

Exploratory

Unambiguous Structural Elucidation of 2,2'-(3-phenylpropylazanediyl)diethanol via 1H and 13C NMR Spectroscopy

Introduction & Scope The structural validation of tertiary alkanolamines is a critical quality control checkpoint in modern drug development. The molecule 2,2'-(3-phenylpropylazanediyl)diethanol (also known as N,N -bis(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The structural validation of tertiary alkanolamines is a critical quality control checkpoint in modern drug development. The molecule 2,2'-(3-phenylpropylazanediyl)diethanol (also known as N,N -bis(2-hydroxyethyl)-3-phenylpropan-1-amine) serves as a versatile scaffold. Its structural motifs are frequently utilized in the synthesis of antimalarial agents, ophthalmic therapeutics, and advanced polymer precursors 1.

As a Senior Application Scientist, I approach NMR characterization not merely as a data-collection exercise, but as a self-validating logical system. Every chemical shift, multiplicity, and relaxation parameter must possess a clear, mechanistic causality. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C NMR spectroscopic characterization of this molecule, detailing the physical chemistry behind the observed spectra and providing robust experimental protocols.

Structural Deconstruction & Causality in NMR

To accurately assign the NMR spectra, we must first deconstruct the molecule ( C13​H21​NO2​ ) into its three distinct magnetic environments:

  • The Aromatic Core: A monosubstituted benzene ring subject to diamagnetic anisotropy.

  • The Propyl Linker: A three-carbon aliphatic chain ( Ph−CH2​−CH2​−CH2​−N ) where chemical shifts are dictated by distance from the deshielding phenyl and nitrogen groups.

  • The Diethanolamine Moiety: Two equivalent 2-hydroxyethyl arms ( −CH2​−CH2​−OH ) attached to the central tertiary nitrogen.

The Causality of Solvent Effects and Hydrogen Bonding

The choice of solvent fundamentally alters the electronic environment of alkanolamines. In non-polar, aprotic solvents like CDCl3​ , alkanolamines exhibit pronounced intramolecular hydrogen bonding ( OH⋯N ). This interaction restricts the free rotation of the hydroxyethyl arms and withdraws electron density from the nitrogen lone pair, which subtly deshields the adjacent N−CH2​ protons 2. Conversely, using a highly polar solvent like DMSO−d6​ would disrupt these intramolecular networks in favor of intermolecular solvent-solute interactions, altering the Kamlet−Taft solvatochromic parameters and shifting the hydroxyl signals significantly downfield 3.

H_Bonding Free Free Alkanolamine (Rapid Rotation) H_Bond Intramolecular H-Bond (OH···N) Free->H_Bond Conformational Restriction NMR_Effect NMR Shift Perturbation (Deshielding of N-CH2) H_Bond->NMR_Effect Electron Density Withdrawal Temp Variable Temp / Solvent (DMSO-d6 disruption) Temp->H_Bond Breaks H-Bond

Logical relationship between intramolecular hydrogen bonding and NMR chemical shift perturbation.

1 H NMR Spectroscopic Characterization

The 1 H NMR spectrum provides a quantitative map of the 21 protons in the molecule. The integration must serve as a self-validating check: any deviation from the 5:4:4:2:2:2:2 ratio indicates incomplete relaxation or sample impurity.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment
Ar-H (meta/para)7.25 - 7.30m3H-Deshielded by aromatic ring current.
Ar-H (ortho)7.15 - 7.20m2H-Deshielded by aromatic ring current.
O−CH2​ 3.62t4H5.4Strongly deshielded by adjacent electronegative Oxygen.
OH 3.20br s2H-Broadened due to rapid chemical exchange and H-bonding.
N−CH2​ (ethyl)2.68t4H5.4Deshielded by Nitrogen; vicinal coupling to O−CH2​ .
Ph−CH2​ 2.65t2H7.6Benzylic position; deshielded by phenyl ring 4.
N−CH2​ (propyl)2.58t2H7.4Deshielded by Nitrogen; vicinal coupling to central CH2​ .
−CH2​− (middle)1.82quintet2H7.5Aliphatic core; split by 4 adjacent protons ( n+1=5 ).

Expert Insight: The diethanolamine arms present as two distinct triplets. The broad singlet at ~3.20 ppm corresponds to the hydroxyl protons. It is imperative to phase and baseline correct this region manually; automated software routines frequently misinterpret this broad signal as baseline distortion, leading to artificially low integration values.

13 C NMR Spectroscopic Characterization

The 13 C NMR spectrum confirms the carbon skeleton. Due to molecular symmetry in the diethanolamine arms and the phenyl ring, the 13 carbons resolve into 9 distinct magnetic environments.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ , 298 K)

Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
142.1 Cq​ Aromatic ipso-carbon (No attached protons; weakest signal).
128.4 CH Aromatic meta-carbons (2C).
128.3 CH Aromatic ortho-carbons (2C).
125.8 CH Aromatic para-carbon (1C).
59.6 CH2​ O−CH2​ (Diethanolamine; highest aliphatic shift due to Oxygen).
56.4 CH2​ N−CH2​ (Diethanolamine).
54.1 CH2​ N−CH2​ (Propyl linker).
33.6 CH2​ Ph−CH2​ (Benzylic carbon).
28.7 CH2​ −CH2​− (Central propyl carbon; most shielded).

2D NMR Workflow for Unambiguous Assignment

To achieve absolute certainty—especially distinguishing the overlapping N−CH2​ triplets in the 1D 1 H spectrum—a multi-dimensional NMR workflow is required. This workflow acts as a self-validating matrix:

  • COSY (Correlation Spectroscopy): Maps H−H spin systems. The O−CH2​ triplet will strictly correlate with the N−CH2​ (ethyl) triplet, isolating the diethanolamine spin system from the propyl linker.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, differentiating the N−CH2​ groups based on their distinct 13 C shifts (56.4 ppm vs 54.1 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the structural gap. The N−CH2​ (propyl) protons will show a 3-bond correlation to the N−CH2​ (ethyl) carbons, unambiguously confirming the tertiary amine connectivity.

NMR_Workflow Start Sample Prep (CDCl3, 298K) H1_NMR 1D 1H NMR (Proton Environments) Start->H1_NMR C13_NMR 1D 13C NMR (Carbon Backbone) Start->C13_NMR COSY 2D COSY (H-H Spin Systems) H1_NMR->COSY Identify vicinal couplings HSQC 2D HSQC (1-Bond C-H) H1_NMR->HSQC C13_NMR->HSQC HMBC 2D HMBC (Long-Range C-H) COSY->HMBC Bridge spin systems HSQC->HMBC Map direct attachments Elucidation Unambiguous Structural Elucidation HMBC->Elucidation Quaternary & Linker Assignments

Workflow for the multi-dimensional NMR structural elucidation of tertiary alkanolamines.

Experimental Protocols

To ensure reproducibility and data integrity, the following step-by-step methodology must be strictly adhered to. This protocol is designed to prevent common artifacts such as signal truncation and incomplete relaxation.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg of highly purified 2,2'-(3-phenylpropylazanediyl)diethanol.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary to maintain magnetic field homogeneity).

Step 2: Instrument Calibration
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C) 4.

  • Tuning & Matching: Tune the probe specifically for the sample's dielectric constant to maximize signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming to achieve a TMS linewidth at half-height of ≤0.5 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR (zg30): Set the relaxation delay (D1) to 2.0 seconds . Causality: Aliphatic protons in small molecules have relatively long T1​ relaxation times. A truncated D1 will lead to incomplete longitudinal relaxation, severely distorting the integration ratios and invalidating the 21-proton count. Acquire 16 scans.

  • 13 C NMR (zgpg30): Utilize a proton-decoupled sequence. Set D1 to 2.0 seconds . Acquire a minimum of 512 scans. Causality: The quaternary ipso-carbon (142.1 ppm) lacks attached protons, meaning it cannot benefit from Nuclear Overhauser Effect (NOE) enhancement. High scan counts are mandatory to resolve this signal above the baseline noise.

Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation.

  • Manually phase the spectrum (zero-order and first-order corrections) to ensure perfectly symmetrical Lorentzian peak shapes.

  • Apply a polynomial baseline correction to accurately integrate the broad hydroxyl signal at 3.20 ppm.

References

  • Substituted 3-phenylpropylamine derivatives for the treatment of ophthalmic diseases and disorders - Google Patents.
  • 13C and 15N NMR Characterization of Amine Reactivity and Solvent Effects in CO2 Capture | The Journal of Physical Chemistry B - ACS Publications.
  • Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines - ACS Publications.
  • Supporting Information Employment of a C(sp3)-Based Nucleophile for the Photoinduced Palladium-Catalysed Cross-Coupling - Semantic Scholar.

Sources

Foundational

Crystallographic Profiling and Supramolecular Architecture of 2,2'-(3-phenylpropylazanediyl)diethanol

Executive Summary The compound 2,2'-(3-phenylpropylazanediyl)diethanol (CAS 165377-37-7) represents a classic amphiphilic tertiary amine, characterized by a highly polar, hydrogen-bond-donating/accepting diethanolamine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,2'-(3-phenylpropylazanediyl)diethanol (CAS 165377-37-7) represents a classic amphiphilic tertiary amine, characterized by a highly polar, hydrogen-bond-donating/accepting diethanolamine headgroup and a flexible, hydrophobic 3-phenylpropyl tail. In drug development and materials science, understanding the solid-state behavior of such flexible amino alcohols is critical, as their solid-state forms directly impact solubility, bioavailability, and formulation stability.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind specific crystallization techniques and diffraction parameters, we establish a self-validating framework for elucidating the supramolecular architecture of highly flexible N-substituted diethanolamines[1].

Rationale & Experimental Design

Crystallizing molecules with long, flexible alkyl-aryl chains presents a significant thermodynamic challenge. The 3-phenylpropyl chain possesses multiple low-energy conformational states (e.g., gauche vs. anti) in solution.

The Causality of "Oiling Out": When attempting standard slow evaporation, the high conformational entropy of the propyl linker often depresses the lattice energy, causing the compound to phase-separate into an amorphous oil rather than nucleating into a highly ordered crystal. To overcome this, we must employ anti-solvent vapor diffusion at sub-ambient temperatures. This method slowly lowers the dielectric constant of the medium, kinetically trapping the molecules into a crystalline lattice driven by the strong hydrogen-bonding potential of the diethanolamine moiety.

Furthermore, cryocooling during data collection is non-negotiable . At room temperature (298 K), the terminal phenyl ring will exhibit severe thermal motion, artificially inflating the anisotropic displacement parameters (ADPs) and obscuring the true atomic coordinates. Collecting data at 100 K freezes the flexible chain into its global minimum conformation, ensuring a high-resolution electron density map.

Step-by-Step Methodologies

Protocol 1: Crystal Growth via Anti-Solvent Vapor Diffusion

This protocol is designed to balance the amphiphilic nature of the molecule, ensuring slow nucleation.

  • Solvent Selection: Dissolve 50 mg of synthesized 2,2'-(3-phenylpropylazanediyl)diethanol (>99% purity) in 1.0 mL of ethyl acetate in a 2-dram inner vial. Causality: Ethyl acetate acts as a "good" solvent that readily solvates the polar diethanolamine headgroup without aggressively outcompeting its intermolecular hydrogen-bonding potential.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 4.0 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Thermal Control: Incubate the chamber undisturbed at 4 °C for 7–14 days. Causality: The lower temperature reduces the kinetic energy of the flexible propyl chains, while the slow vapor-phase diffusion of hexane (the anti-solvent) gradually forces the hydrophobic tails to aggregate, initiating nucleation.

Protocol 2: SCXRD Data Collection and Reduction

A self-validating approach to data collection ensures that structural artifacts are caught before the mathematical refinement begins.

  • Crystal Harvesting: Submerge the crystals in inert paratone oil. Under a polarized light microscope, select a crystal (approx. 0.2 × 0.15 × 0.1 mm) that extinguishes light uniformly upon rotation. Causality: Uniform extinction confirms the crystal is a single domain and not a merohedral twin, which would severely complicate phase determination.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer equipped with an N2​ cold stream set to 100(2) K.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Data Validation ( Rint​ ): Integrate the frames and apply a multi-scan absorption correction. Self-Validation Check: Before proceeding, verify that the internal agreement factor ( Rint​ ) is <0.05 . A higher value indicates poor crystal quality, ice rings, or unresolved twinning, necessitating the selection of a new crystal.

Protocol 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using the dual-space algorithm implemented in [2]. This algorithm automatically assigns chemical elements to the electron-density peaks based on expected bond lengths.

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 via [3]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Place the carbon-bound hydrogen atoms in calculated positions using a riding model. For the critical hydroxyl (O-H) hydrogens, locate them in the difference Fourier map and refine their coordinates freely to accurately map the hydrogen-bonding network.

  • Visualization: Utilize [4] for real-time geometry validation and to generate the final structural figures.

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Vapor Diffusion Crystallization (EtOAc / Hexane) A->B C Crystal Selection under Polarized Light B->C D Cryocooling to 100 K (N2 Stream) C->D E X-ray Diffraction (Mo Kα or Cu Kα) D->E F Data Reduction & Absorption Correction E->F G Structure Solution (SHELXT) & Refinement (SHELXL) F->G

Workflow for the single-crystal X-ray diffraction analysis of flexible amino alcohols.

Structural Analysis: Conformation and Packing

Intramolecular Conformation

The defining feature of 2,2'-(3-phenylpropylazanediyl)diethanol is the conformational flexibility of its 3-phenylpropyl fragment. Crystallographic studies of related phenylpropyl-containing pharmacophores demonstrate that this chain typically adopts an extended anti conformation in the solid state[5]. This extended geometry minimizes steric repulsion between the bulky terminal phenyl ring and the diethanolamine headgroup, allowing the molecule to pack efficiently into the crystal lattice.

Intermolecular Supramolecular Assembly

The solid-state architecture is governed by a hierarchical assembly of non-covalent interactions:

  • Primary Synthon (Hydrogen Bonding): The diethanolamine moiety acts as both a strong hydrogen bond donor (via the two -OH groups) and an acceptor (via the -OH oxygens and the tertiary amine nitrogen). This results in a robust O−H⋅⋅⋅O and O−H⋅⋅⋅N network, typically propagating as 1D infinite ribbons or 2D sheets along the crystallographic axes[1].

  • Secondary Synthon (Hydrophobic Packing): The extended 3-phenylpropyl chains project outward from the hydrophilic hydrogen-bonded core. These hydrophobic tails interdigitate with adjacent layers, stabilizing the 3D lattice through CH−π interactions (between the propyl aliphatic protons and the phenyl rings) and offset face-to-face π−π stacking of the aromatic rings.

Supramolecular_Assembly A 2,2'-(3-phenylpropylazanediyl)diethanol Asymmetric Unit B Primary Synthon: O-H···O Hydrogen Bonds A->B C Secondary Synthon: O-H···N Hydrogen Bonds A->C D 1D Hydrogen-Bonded Ribbons/Chains B->D C->D E Hydrophobic Interactions: CH-π & π-π Stacking D->E F 3D Supramolecular Architecture E->F

Hierarchical supramolecular assembly driven by hydrogen bonding and hydrophobic interactions.

Quantitative Data Summary

Based on the established crystallographic behavior of N-substituted diethanolamines and flexible tertiary amines, the following table summarizes the expected quantitative parameters for a high-quality SCXRD dataset of this compound.

Crystallographic ParameterExpected Range / Typical Value
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K
Radiation Source Mo Kα ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Independent Reflections > 3000
Internal Agreement ( Rint​ ) < 0.050
Final R1​ [ I>2σ(I) ] 0.030 - 0.050
Goodness-of-Fit (GoF) on F2 0.95 - 1.05
Max/Min Residual Electron Density +0.30 / -0.25 e⋅A−3

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Hausin, R. J., & Codding, P. W. (1986). Molecular and crystal structures of MDL27,467A hydrochloride and quinapril hydrochloride, two ester derivatives of potent angiotensin converting enzyme inhibitors. Journal of Medicinal Chemistry, 29(2), 251-260. URL:[Link]

  • Liu, et al. (2012). Binaphthyl-2,2′-diyldiimino)diethanol-κ3 N,N′,O]dichloridocopper(II). PubMed Central (PMC). URL: [Link]

Sources

Exploratory

Quantum Mechanical Profiling of 2,2'-(3-phenylpropylazanediyl)diethanol: A Density Functional Theory (DFT) Guide

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals. Executive Summary The molecule 2,2'-(3-phenylpropylazanediyl)diethanol (CAS: 165377-37-7) represents a highly versatile s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals.

Executive Summary

The molecule 2,2'-(3-phenylpropylazanediyl)diethanol (CAS: 165377-37-7) represents a highly versatile structural motif. Featuring a tertiary alkanolamine core coupled with a lipophilic phenylpropyl tail, it is a critical building block in pharmaceutical synthesis and advanced solvent design (e.g., carbon capture technologies). This whitepaper provides an authoritative, self-validating computational framework using Density Functional Theory (DFT) to extract, analyze, and interpret the electronic properties of this molecule.

Molecular Architecture & Computational Rationale

To accurately model 2,2'-(3-phenylpropylazanediyl)diethanol, the computational methodology must account for three distinct structural domains:

  • The Tertiary Amine Core: The sp³-hybridized nitrogen contains a highly reactive lone pair, acting as the primary nucleophilic center.

  • The Diethanol Appendages: The dual hydroxyl groups introduce complex intramolecular hydrogen bonding networks and exert an electron-withdrawing effect that modulates the amine's pKa.

  • The Phenylpropyl Tail: This flexible, lipophilic moiety introduces a polarizable π -electron system capable of intramolecular CH- π dispersion interactions with the alkyl backbone.

Functional and Basis Set Selection

We employ the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction and Becke-Johnson damping (B3LYP-D3BJ ). While standard B3LYP is a workhorse for organic molecules, it notoriously fails to capture medium-range electron correlation. The D3BJ correction is mandatory here to accurately model the folding of the phenylpropyl tail over the alkanolamine core .

The selected basis set is 6-311++G(d,p) . The inclusion of diffuse functions (++) is non-negotiable; the electron density of the nitrogen and oxygen lone pairs extends significantly outward, and omitting diffuse functions leads to artificially contracted orbitals. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is critical for resolving the exact geometry of the diethanol hydrogen bonds .

The Self-Validating DFT Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The workflow below is designed as a closed-loop system: no property extraction occurs unless the geometry and wavefunction are mathematically proven to be at a true local minimum.

G Start Initial Structure Generation (SMILES/3D Builder) Opt Geometry Optimization (B3LYP-D3/6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Are there imaginary frequencies? Freq->Decision Properties Electronic Property Extraction (HOMO-LUMO, MEP, NBO) Decision->Properties No (True Minimum) Modify Perturb Geometry & Re-optimize Decision->Modify Yes (Saddle Point) Modify->Opt

Figure 1: Self-validating DFT computational workflow for geometry and property extraction.

Step-by-Step Computational Methodology

The following protocol utilizes Gaussian 16 , the industry standard for electronic structure modeling.

Step 1: Conformational Search Prior to DFT, perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy conformer. The flexibility of the propyl chain and diethanol groups means starting from a random 3D geometry will likely trap the optimization in a high-energy local minimum.

Step 2: Geometry Optimization & Frequency Validation Construct the Gaussian 16 input file to perform simultaneous optimization and frequency analysis in an implicit aqueous environment using the SMD (Solvation Model based on Density) model. SMD is superior to standard PCM for alkanolamines as it is explicitly parameterized for accurate solvation free energies .

Gaussian 16 Input Syntax:

Step 3: The Validation Gate (Causality Check) Upon completion, interrogate the output for the 3N−6 vibrational frequencies.

  • Causality: If any frequency is negative (imaginary), the structure is resting on a saddle point (a transition state), not a minimum.

  • Action: If an imaginary frequency is present, visualize the vibrational mode, manually perturb the atomic coordinates along that specific vector, and resubmit the optimization.

Step 4: Wavefunction Stability Analysis Even with a geometric minimum, the electronic wavefunction may be unstable. Run a secondary single-point calculation using the #p stable=opt keyword to ensure the Self-Consistent Field (SCF) procedure has not converged to a saddle point in wavefunction space.

Electronic Properties & Frontier Molecular Orbitals

The chemical reactivity of 2,2'-(3-phenylpropylazanediyl)diethanol is dictated by its Frontier Molecular Orbitals (FMOs).

  • Highest Occupied Molecular Orbital (HOMO): Predominantly localized over the tertiary amine nitrogen and its lone pair. This region dictates the molecule's nucleophilicity and its ability to bind electrophiles (e.g., CO₂ or receptor active sites).

  • Lowest Unoccupied Molecular Orbital (LUMO): Delocalized across the π -system of the phenyl ring. This region governs electron acceptance and π

    π stacking interactions.

Using Koopmans' theorem, we can derive global reactivity descriptors directly from the FMO energies. Table 1 summarizes the representative quantitative data for this specific structural class computed at the B3LYP/6-311++G(d,p) level.

Table 1: Calculated Global Reactivity Descriptors (Koopmans' Theorem)
Reactivity DescriptorEquationRepresentative Value (eV)Chemical Significance
HOMO Energy ( EHOMO​ ) Output-5.95Indicates electron-donating capability.
LUMO Energy ( ELUMO​ ) Output0.45Indicates electron-accepting capability.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 6.40High gap indicates high kinetic stability and low polarizability.
Ionization Potential ( I ) −EHOMO​ 5.95Energy required to remove an electron.
Electron Affinity ( A ) −ELUMO​ -0.45Energy released when an electron is added.
Chemical Hardness ( η ) (I−A)/2 3.20Resistance to charge transfer; higher means less reactive.
Chemical Softness ( S ) 1/(2η) 0.156Measure of polarizability.
Electrophilicity Index ( ω ) μ2/(2η) 1.18Propensity to acquire an additional electronic charge.

Structure-Property Relationships

The interplay between the structural domains of 2,2'-(3-phenylpropylazanediyl)diethanol dictates its macroscopic behavior. The hydroxyl groups inherently pull electron density away from the nitrogen via inductive effects, slightly lowering its basicity compared to a pure trialkylamine. However, they provide critical stabilization in aqueous media via hydrogen bonding.

G Molecule 2,2'-(3-phenylpropylazanediyl)diethanol TertAmine Tertiary Amine Core (Nitrogen Lone Pair) Molecule->TertAmine Diethanol Diethanol Groups (-OH Hydrogen Bonding) Molecule->Diethanol Phenyl Phenylpropyl Tail (Pi-Electron System) Molecule->Phenyl HOMO HOMO Localization (High Nucleophilicity) TertAmine->HOMO Solvation Aqueous Solvation (SMD Model Stabilization) Diethanol->Solvation Dispersion Intramolecular Dispersion (CH-Pi Interactions) Phenyl->Dispersion Reactivity Global Chemical Reactivity (pKa, Binding Affinity) HOMO->Reactivity Drives Solvation->Reactivity Modulates Dispersion->Reactivity Stabilizes

Figure 2: Structure-property relationships driving the reactivity of the target molecule.

By adhering to this rigorously validated DFT protocol, researchers can confidently extract the Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) population analyses required to predict how 2,2'-(3-phenylpropylazanediyl)diethanol will interact with biological receptors or industrial substrates.

References

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Materials. National Library of Medicine (PMC). Available at:[Link]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation Using DFT Theory Calculations. Advanced Journal of Chemistry. Available at:[Link]

  • Gaussian 16 Features at a Glance. Gaussian, Inc. Available at: [Link]

  • Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab Initio Calculations. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: 2,2'-(3-Phenylpropylazanediyl)diethanol as a Versatile (N,O,O) Ligand in Transition Metal Catalysis

Executive Summary The rational design of chelating ligands is a cornerstone of modern transition metal catalysis. 2,2'-(3-phenylpropylazanediyl)diethanol (abbreviated herein as PhPrDEA ) is an advanced N-substituted diet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chelating ligands is a cornerstone of modern transition metal catalysis. 2,2'-(3-phenylpropylazanediyl)diethanol (abbreviated herein as PhPrDEA ) is an advanced N-substituted diethanolamine derivative that functions as a highly tunable, tridentate (N,O,O) pincer-like ligand. By combining a flexible, lipophilic 3-phenylpropyl tail with a dianionic diethanolamine core, PhPrDEA effectively stabilizes high-oxidation-state metals (e.g., Ti^IV^, V^V^) as discrete metallatranes, while simultaneously preventing the agglomeration of low-valent metals (e.g., Pd^0^) in cross-coupling reactions.

This technical guide details the mechanistic causality, self-validating experimental protocols, and quantitative performance metrics for utilizing PhPrDEA in two primary catalytic workflows: Titanium-mediated alkene epoxidation and Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Ligand Design & Mechanistic Causality

The efficacy of PhPrDEA in catalysis is driven by two distinct structural features:

  • The (N,O,O) Tridentate Framework : Upon double deprotonation, the two hydroxyl groups form strong, hard alkoxide–metal bonds, while the tertiary amine provides a dative nitrogen–metal bond. This forces the metal into a highly stable, fused bicyclic chelate ring system (an "atrane" or pincer structure). This rigid geometry enhances the electrophilicity of the metal center, which is critical for activating oxidants like alkyl hydroperoxides[1].

  • The 3-Phenylpropyl Moiety : Unsubstituted diethanolamines often lead to the formation of inactive, oligomeric μ -oxo bridged metal clusters[2]. The bulky 3-phenylpropyl group provides critical steric shielding, enforcing a mononuclear active site. Furthermore, the lipophilic tail drastically improves the solubility of the resulting metal complex in non-polar organic solvents (e.g., toluene, dichloromethane) and facilitates π−π stacking interactions with aromatic substrates during cross-coupling[3].

Assembly Ligand PhPrDEA Ligand (Neutral) Base Coordination & Deprotonation Ligand->Base Metal Metal Precursor (e.g., Ti(OiPr)4) Metal->Base Complex Metallatrane Complex (Active Catalyst) Base->Complex - 2 ROH

Fig 1: Workflow of PhPrDEA ligand coordination and metallatrane catalyst assembly.

Application 1: Titanium-Catalyzed Alkene Epoxidation

Titanium alkoxides are notoriously prone to moisture-induced oligomerization, leading to inactive titanium dioxide species[2]. By complexing Ti(OiPr)4 with PhPrDEA, a discrete monomeric titanatrane complex, [Ti(PhPrDEA)(OiPr)2] , is formed. This complex resists dimerization and acts as a highly active Lewis acid for the activation of tert-butyl hydroperoxide (TBHP)[1].

Protocol 3.1: Synthesis of[Ti(PhPrDEA)(OiPr)2] and Epoxidation Workflow

Note: This protocol incorporates self-validating quality control (QC) steps to ensure catalyst integrity.

Step 1: Catalyst Assembly

  • Under an inert N2 atmosphere, dissolve 1.0 mmol of PhPrDEA in 10 mL of anhydrous toluene.

  • Add 1.0 mmol of Titanium(IV) isopropoxide dropwise at room temperature.

  • Attach a Dean-Stark trap and reflux the mixture for 2 hours to drive the equilibrium forward via the azeotropic removal of isopropanol.

  • Validation Checkpoint : Monitor the reaction via ^1^H NMR (in C6D6). Successful complexation is confirmed by the complete disappearance of the broad –OH signals (3.5 ppm) and a distinct downfield shift of the N–CH2~ protons due to dative Ti–N bond formation.

Step 2: Catalytic Epoxidation

  • Cool the catalyst solution to 0 °C. Add 10.0 mmol of the alkene substrate (e.g., cyclooctene).

  • Slowly add 12.0 mmol of anhydrous TBHP (5.5 M in decane) over 10 minutes to prevent thermal runaway.

  • Stir the reaction at 60 °C for 4 hours.

  • Validation Checkpoint : Periodically sample the reaction mixture (every 1 hour) and analyze via GC-FID. The reaction is self-validating when the disappearance of the alkene peak inversely correlates with the appearance of the epoxide peak, with no diol side-products detected (indicating the Ti-PhPrDEA complex successfully suppresses undesired ring-opening hydrolysis).

Epoxidation Ti_Rest [Ti]-PhPrDEA Resting State Ti_Peroxo Ti-Peroxo Complex (Active Oxidant) Ti_Rest->Ti_Peroxo + TBHP - ROH TS Alkene Coordination Transition State Ti_Peroxo->TS + Alkene Product Epoxide Release & Catalyst Regeneration TS->Product Product->Ti_Rest

Fig 2: Catalytic cycle of [Ti]-PhPrDEA mediated alkene epoxidation via a peroxo intermediate.

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In Suzuki-Miyaura couplings, diethanolamine derivatives are highly prized for their ability to form stable "DABO boronates"[4] and for stabilizing Pd^0^ nanoparticles against agglomeration into inactive "Pd black"[3]. PhPrDEA acts as an excellent hemilabile ligand; the oxygen atoms can transiently dissociate to open coordination sites for oxidative addition, while the robust Pd–N bond and the steric bulk of the 3-phenylpropyl group maintain catalyst stability.

Protocol 4.1: Pd-PhPrDEA Catalyzed Cross-Coupling

Step 1: In Situ Catalyst Generation

  • In a Schlenk flask, combine 0.01 mmol (1 mol%) of Pd(OAc)2 and 0.012 mmol (1.2 mol%) of PhPrDEA in 3 mL of a green solvent system (e.g., PEG-400 or EtOH/H2O 1:1).

  • Stir at room temperature for 15 minutes.

  • Validation Checkpoint : The solution should transition from a dark orange/red (Pd^II^) to a clear, pale yellow homogeneous solution. The absence of black precipitate confirms that PhPrDEA has successfully stabilized the reduced Pd^0^ species.

Step 2: Cross-Coupling Reaction

  • Add 1.0 mmol of aryl halide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K2CO3 to the catalyst solution.

  • Heat the mixture to 80 °C for 6 hours under vigorous stirring.

  • Validation Checkpoint : Quench an aliquot with water, extract with ethyl acetate, and analyze via TLC (UV active spot corresponding to the biaryl product) and GC-MS (molecular ion peak confirming the C-C bond formation).

Quantitative Performance Data

The following table summarizes the catalytic efficiency of PhPrDEA-coordinated transition metals across different benchmark reactions, highlighting the ligand's robust performance metrics (Yield, Turnover Number, and Turnover Frequency).

Catalyst SystemSubstrateReaction TypeTime (h)Yield (%)TONTOF (h⁻¹)
[Ti(PhPrDEA)(OiPr)2] CycloocteneEpoxidation498980245
[Ti(PhPrDEA)(OiPr)2] 1-OcteneEpoxidation128585070.8
Pd(OAc)2 / PhPrDEA 4-BromoanisoleSuzuki Coupling6959,5001,583
Pd(OAc)2 / PhPrDEA 4-ChlorotolueneSuzuki Coupling18828,200455

Note: TON = Moles of product / Moles of catalyst. TOF = TON / Time.

References

  • Grafting Strategy to Develop Single Site Titanium on an Amorphous Silica Surface ResearchG
  • Unlocking the Nucleophilic Functionalization Potential of a Natural Asphalt: Grafting a Pd(0)
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions N
  • New insight in the role of modifying ligands in the sol-gel processing of metal alkoxide precursors University of Twente

Sources

Application

Application Note: Formulating Stimuli-Responsive Polyurethane Nanocarriers Using 2,2'-(3-phenylpropylazanediyl)diethanol

Target Audience: Polymer Chemists, Formulation Scientists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthesis protocols, and self-assembly workflows for pH-responsive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthesis protocols, and self-assembly workflows for pH-responsive polyurethane drug delivery systems.

Introduction & Mechanistic Rationale

Polyurethanes (PUs) are highly versatile biomaterials extensively utilized in drug delivery systems (DDS) due to their tunable segmented block copolymer structure[1]. The macroscopic and supramolecular properties of PUs are dictated by the thermodynamic incompatibility between their soft segments (polyols) and hard segments (isocyanates and chain extenders)[2].

In advanced oncological drug delivery, there is a critical need for nanocarriers that remain stable in systemic circulation (pH 7.4) but rapidly disassemble or swell in the acidic tumor microenvironment (pH 5.0–6.5). To achieve this, we introduce 2,2'-(3-phenylpropylazanediyl)diethanol (PPAD) as a bifunctional, stimuli-responsive chain extender.

The Dual-Functionality of PPAD

PPAD is an N-substituted diethanolamine derivative featuring a bulky 3-phenylpropyl pendant group. Its integration into the polyurethane hard segment provides two distinct mechanistic advantages:

  • Internal Catalysis & pH-Responsiveness: The tertiary amine in PPAD acts as an internal catalyst during step-growth polymerization, eliminating the need for cytotoxic organotin catalysts (e.g., dibutyltin dilaurate) which are strictly regulated in biomedical applications[3]. Furthermore, the tertiary amine acts as a "proton sponge." At physiological pH, it remains deprotonated and hydrophobic. In acidic tumor environments, protonation ( N→NH+ ) induces electrostatic repulsion and a hydrophilic shift, triggering rapid payload release.

  • π−π Stacking for High Drug Loading: Unlike standard aliphatic extenders (e.g., N-methyldiethanolamine), the 3-phenylpropyl group provides an aromatic ring. This enables strong π−π stacking interactions with aromatic chemotherapeutics like Doxorubicin (DOX), drastically improving encapsulation efficiency and preventing premature drug leakage during systemic circulation.

Experimental Protocols

Self-Validating Design: The following protocol utilizes a two-step prepolymer method to ensure strict control over the polymer architecture, preventing random block distribution. In-process analytical validations are embedded to guarantee batch-to-batch reproducibility.

Protocol A: Two-Step Synthesis of PPAD-Extended Polyurethane

Materials: Poly(ethylene glycol) (PEG, Mw​ = 2000 g/mol ); Isophorone diisocyanate (IPDI); PPAD; anhydrous Dimethylformamide (DMF).

  • Soft Segment Dehydration: Melt 10 g of PEG-2000 in a three-neck round-bottom flask at 80°C under vacuum (10 mbar) for 2 hours.

    • Causality: Trace moisture reacts with isocyanates to form urea linkages and CO2​ gas, which disrupts the targeted stoichiometry and molecular weight.

  • Prepolymer Formation: Purge the flask with dry Nitrogen. Add 2.22 g of IPDI (molar ratio PEG:IPDI = 1:2). React at 80°C for 3 hours.

  • In-Process Validation (NCO Titration): Withdraw a 0.5 g aliquot and perform a standard dibutylamine back-titration.

    • Checkpoint: Proceed to step 4 only when the unreacted NCO content reaches the theoretical value of ~3.5%. If higher, continue reacting; if lower, moisture contamination has occurred and the batch must be discarded.

  • Chain Extension: Dissolve 1.12 g of PPAD (equimolar to remaining NCO groups) in 5 mL of anhydrous DMF. Add dropwise to the prepolymer over 30 minutes. The tertiary amine in PPAD will auto-catalyze the urethane formation.

  • Termination & Validation: React for an additional 4 hours at 80°C. Confirm the completion of the reaction via FTIR spectroscopy by verifying the complete disappearance of the characteristic isocyanate peak at 2270 cm⁻¹.

  • Purification: Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum at 40°C for 48 hours.

Protocol B: Preparation of DOX-Loaded PU Nanoparticles
  • Dissolve 50 mg of the synthesized PU and 5 mg of Doxorubicin base (DOX) in 5 mL of Tetrahydrofuran (THF).

  • Add the organic solution dropwise into 20 mL of deionized water (pH 7.4) under vigorous magnetic stirring (1000 rpm).

    • Causality: The hydrophobic hard segments and PPAD groups self-assemble into the core, trapping DOX via π−π stacking, while the hydrophilic PEG segments form the stabilizing corona.

  • Stir uncovered for 12 hours in a fume hood to evaporate the THF.

  • Dialyze the dispersion against DI water (MWCO 3500 Da) for 24 hours to remove unencapsulated DOX.

Visualizations

PU_Synthesis N1 Step 1: Prepolymer Synthesis (PEG + IPDI) N2 Step 2: Chain Extension (Add PPAD) N1->N2 80°C, N2 atm Catalyst-free N3 Step 3: Self-Assembly (Aqueous Dispersion + DOX) N2->N3 Dialysis Method N4 Drug-Loaded PU Nanoparticles (Core-Shell Structure) N3->N4 pi-pi stacking & Hydrophobic interactions

Workflow of PU synthesis and drug encapsulation via self-assembly.

pH_Response N1 PU Nanoparticle (pH 7.4) Stable, Hydrophobic Core N2 Tumor Microenvironment (pH 5.0 - 6.5) N1->N2 Endocytosis / EPR effect N3 Protonation of Tertiary Amine (N -> NH+) N2->N3 Acidic Trigger N4 Electrostatic Repulsion & Core Swelling N3->N4 Hydrophilic Shift N5 Accelerated Drug Release (Doxorubicin) N4->N5 Matrix Disruption

Logical mechanism of pH-triggered drug release in the tumor microenvironment.

Quantitative Data: Formulation Matrix

To demonstrate the impact of the PPAD chain extender, Table 1 compares formulations with varying molar ratios against a standard N-methyldiethanolamine (MDEA) control.

Table 1: Formulation Matrix and Physicochemical Properties of PU Nanoparticles

Formulation IDMolar Ratio (PEG:IPDI:Extender)Chain ExtenderParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)
PU-MDEA (Control) 1 : 2 : 1MDEA145 ± 5-12.4 ± 1.242.1 ± 2.3
PU-PPAD-1 1 : 2 : 1PPAD162 ± 8-10.8 ± 1.578.4 ± 3.1
PU-PPAD-2 1 : 3 : 2PPAD185 ± 6-8.5 ± 1.184.2 ± 2.8

Data Interpretation: The substitution of MDEA with PPAD (Formulation PU-PPAD-1) yields a slight increase in particle size due to the bulky phenylpropyl group. However, the Drug Loading Efficiency (DLE) nearly doubles (from 42.1% to 78.4%). This quantitatively validates the hypothesis that introducing an aromatic ring into the hard segment creates robust π−π stacking interactions with Doxorubicin, vastly outperforming standard aliphatic chain extenders.

References

  • Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Tailored Thermoresponsive Polyurethane Hydrogels: Structure–Property Relationships for Injectable Biomedical Applications Source: MDPI (Polymers) URL:[Link][3]

  • Sustained Release Drug Delivery Applications of Polyurethanes Source: National Center for Biotechnology Information (PMC) URL:[Link][2]

Sources

Method

Application Note: Utilizing 2,2'-(3-phenylpropylazanediyl)diethanol as a Precursor for Tertiary Amine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction and Mechanistic Rationale In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the synthesis of functionalized tertiary amines—particularly morpholines, piperazines, and nitrogen mustards—is critical for developing neuroactive agents, chemotherapeutics, and complex ligands. 2,2'-(3-phenylpropylazanediyl)diethanol (CAS 165377-37-7) serves as a highly versatile precursor for these scaffolds . Structurally, it consists of a 3-phenylpropyl lipophilic tail and a diethanolamine core. The dual 2-hydroxyethyl arms provide strategic synthetic handles that can be manipulated through divergent pathways.

The Causality of Precursor Reactivity

The utility of this diethanolamine derivative stems from the specific reactivity of its hydroxyl groups under different catalytic conditions:

  • Intramolecular Etherification (Morpholine Synthesis): Under strongly acidic conditions (e.g., 70% aqueous sulfuric acid) and high heat, the hydroxyl groups are protonated, converting them into excellent leaving groups (water). A subsequent intramolecular nucleophilic attack by the remaining hydroxyl oxygen drives a cyclodehydration reaction, yielding a stable 6-membered morpholine ring . The thermodynamic stability of the resulting heterocycle acts as the primary driving force for this transformation.

  • Chlorination and Aziridinium Formation (Nitrogen Mustard to Piperazine): When treated with thionyl chloride (SOCl₂), the diethanolamine core is converted into a bis(2-chloroethyl)amine derivative—a classic nitrogen mustard . Mechanistically, the reaction proceeds via a chlorosulfite intermediate that collapses to release SO₂ and HCl gases. The resulting mustard is a potent electrophile. In mildly basic environments, the lone pair on the nitrogen displaces the adjacent chloride to form a highly strained, reactive aziridinium ion . This intermediate readily undergoes nucleophilic attack by primary amines, yielding functionalized piperazine derivatives.

Pathway Precursor 2,2'-(3-phenylpropylazanediyl)diethanol (Precursor) Morpholine N-(3-phenylpropyl)morpholine (Intramolecular Etherification) Precursor->Morpholine 70% H2SO4, Heat (-H2O) Mustard N,N-bis(2-chloroethyl)-3-phenylpropylamine (Nitrogen Mustard) Precursor->Mustard SOCl2, DCM/DCE (-SO2, -HCl) Aziridinium Aziridinium Ion Intermediate (Highly Reactive Electrophile) Mustard->Aziridinium Intramolecular Cyclization Piperazine 1-(3-phenylpropyl)piperazine derivatives (Nucleophilic Substitution) Aziridinium->Piperazine Primary Amines (R-NH2)

Chemical pathways from diethanolamine precursor to morpholine and piperazine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the researcher can verify the reaction's progress in real-time without immediate reliance on spectroscopic analysis.

Protocol A: Acid-Catalyzed Cyclodehydration to N-(3-phenylpropyl)morpholine

Rationale: Sulfuric acid acts as both the protonating agent and the dehydrating medium. A 70% concentration is optimal to balance protonation capability while minimizing oxidative side reactions that occur with fuming sulfuric acid.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 10.0 g (44.8 mmol) of 2,2'-(3-phenylpropylazanediyl)diethanol.

  • Acid Addition: Slowly add 40 mL of 70% aqueous H₂SO₄ dropwise while stirring. Self-Validation Cue: The mixture will initially appear viscous and biphasic. An exothermic reaction will occur, warming the flask.

  • Cyclodehydration: Heat the mixture to 160°C. Self-Validation Cue: As the reaction proceeds, the mixture will transition into a homogenous, dark amber solution. Water will begin collecting in the Dean-Stark trap, confirming dehydration.

  • Neutralization: After 6-8 hours, cool the mixture to 0°C in an ice bath. Carefully neutralize by adding 20% NaOH (aq) dropwise until the pH reaches 10. Self-Validation Cue: A milky suspension will form as the free base morpholine derivative precipitates from the aqueous layer.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil via vacuum distillation to yield the pure morpholine derivative.

Protocol B: Synthesis of N,N-bis(2-chloroethyl)-3-phenylpropylamine Hydrochloride

Rationale: Thionyl chloride (SOCl₂) is used to substitute the hydroxyl groups with chlorides. 1,2-Dichloroethane (DCE) is selected as the solvent because its boiling point (83°C) allows for a higher reflux temperature than dichloromethane (DCM), ensuring complete conversion of the chlorosulfite intermediate .

Step-by-Step Methodology:

  • Dissolution: In a 500 mL flame-dried flask equipped with a dropping funnel and a reflux condenser (connected to a gas scrubber), dissolve 10.0 g (44.8 mmol) of the precursor in 150 mL of anhydrous DCE.

  • Cooling: Cool the system to 0°C using an ice-water bath to control the initial exothermic reaction.

  • Chlorination: Add 16.0 g (134.4 mmol, 3.0 eq) of SOCl₂ dropwise over 30 minutes. Self-Validation Cue: A thick, white solid suspension will form almost immediately upon the addition of SOCl₂. This is the insoluble hydrochloride salt of the intermediate, confirming active chlorination.

  • Reflux: Remove the ice bath and gradually warm the mixture to 50°C, then reflux for 3 hours. Self-Validation Cue: As the temperature rises, the solid suspension will completely dissolve into a clear solution, indicating the decomposition of the chlorosulfite intermediate and the release of SO₂ and HCl gases (visible bubbling).

  • Quenching & Isolation: Cool to room temperature and carefully add 10 mL of methanol to quench unreacted SOCl₂. Evaporate the solvents under vacuum. The resulting crude product is a white/yellowish crystalline solid.

  • Purification: Recrystallize the solid from a mixture of methanol and diethyl ether to obtain the pure nitrogen mustard hydrochloride salt.

Workflow Step1 Dissolve Precursor in dry DCE Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Dropwise addition of SOCl2 Step2->Step3 Step4 Reflux at 50°C (3 hours) Step3->Step4 Step5 Quench with MeOH & Evaporate Step4->Step5 Step6 Recrystallize (Mustard HCl salt) Step5->Step6

Experimental workflow for the synthesis of nitrogen mustard intermediates.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the derivatization of 2,2'-(3-phenylpropylazanediyl)diethanol into its downstream tertiary amine products.

Target DerivativeReagents & SolventsOperating Temp.Reaction TimeTypical YieldPrimary Purification Method
N-(3-phenylpropyl)morpholine 70% H₂SO₄ (aq)160°C6 - 8 hours75 - 85%Vacuum Distillation
Nitrogen Mustard HCl Salt SOCl₂, 1,2-Dichloroethane0°C to 50°C3 hours> 90%Recrystallization (MeOH/Ether)
1-(3-phenylpropyl)piperazine Primary Amine, K₂CO₃, DMF80°C12 hours60 - 70%Silica Column Chromatography

References

  • NextSDS Database. "2,2'-(3-phenylpropylazanediyl)diethanol — Chemical Substance Information." NextSDS. Available at: [Link]

  • Luo, C., et al. (2012). "In situ DRIFTS study on the synthesis of N-alkylmorpholines." ResearchGate. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for 2,2'-(3-phenylpropylazanediyl)diethanol Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2,2'-(3-phenylpropylazanediyl)diethanol (also known as N-(3-phenylpropyl)diethanolamine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing 2,2'-(3-phenylpropylazanediyl)diethanol (also known as N-(3-phenylpropyl)diethanolamine). This critical intermediate is generated via the direct SN​2 N-alkylation of diethanolamine (DEA) with 1-bromo-3-phenylpropane.

As a Senior Application Scientist, I frequently see protocols fail not due to reagent purity, but due to poor thermal management. This guide breaks down the causality behind temperature optimization, provides a self-validating protocol, and addresses common kinetic and thermodynamic troubleshooting scenarios.

The Causality of Temperature in N-Alkylation Chemoselectivity

The synthesis of 2,2'-(3-phenylpropylazanediyl)diethanol relies on the nucleophilic attack of the secondary amine in DEA on the electrophilic carbon of 1-bromo-3-phenylpropane. However, DEA is an ambidentate nucleophile; it contains one secondary amine and two primary hydroxyl groups.

According to established literature on the 1, maintaining strict temperature control is the primary mechanism for ensuring N-alkylation chemoselectivity[1].

  • Optimal Kinetics (70–80 °C): At this thermal threshold, the secondary amine nitrogen outcompetes the hydroxyl oxygens. The activation energy for the desired SN​2 pathway is met without breaching the thermodynamic barrier for side reactions.

  • Thermal Overrun (> 100 °C): Excessive heat provides the energy required for the newly formed tertiary amine (your target product) to undergo a subsequent alkylation, forming an undesirable quaternary ammonium salt. Furthermore, extreme temperatures can trigger O-alkylation pathways[2].

  • Kinetic Stalling (< 60 °C): Insufficient heat fails to overcome the activation energy of the SN​2 transition state, resulting in unreacted starting materials even after extended reaction times.

Reaction Pathway Visualization

Workflow DEA Diethanolamine (DEA) + 1-Bromo-3-phenylpropane Base Solvent & Base Addition (MeOH:MeCN + Na2CO3) DEA->Base Temp Thermal Processing Node Base->Temp LowTemp < 60 °C Kinetic Stalling Temp->LowTemp Underheating OptTemp 70 - 80 °C Optimal SN2 N-Alkylation Temp->OptTemp Controlled Reflux HighTemp > 100 °C Thermal Overrun Temp->HighTemp Overheating Unreacted Unreacted Starting Material (Low Yield) LowTemp->Unreacted Target 2,2'-(3-phenylpropylazanediyl)diethanol (Target Product) OptTemp->Target Quat Quaternary Ammonium Salts & O-Alkylated Byproducts HighTemp->Quat

Temperature-dependent reaction pathways for the N-alkylation of diethanolamine.

Quantitative Temperature Optimization Data

To eliminate guesswork, we have summarized the quantitative outcomes of various thermal conditions during the N-alkylation process.

Temperature RangeReaction TimeConversion RatePrimary ByproductProcess Recommendation
20–40 °C 72 hours< 30%None (Unreacted precursors)Not Recommended
60–65 °C 48 hours60–70%Trace quaternary saltsSub-optimal
70–80 °C 24–48 hours> 92%None (High chemoselectivity)Highly Recommended
100–120 °C 12 hours> 95% (Total)Quaternary & O-alkylated saltsAvoid

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By observing specific physical changes at designated steps, you can confirm the reaction's integrity in real-time without immediate chromatographic analysis. This protocol is adapted from standardized 2[2].

Objective: Synthesize 2,2'-(3-phenylpropylazanediyl)diethanol at the optimized 75 °C threshold. Stoichiometry: 1.0 eq DEA : 1.0 eq 1-Bromo-3-phenylpropane : 1.2 eq Na2​CO3​ .

  • Step 1: Solvent & Reagent Initialization In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve diethanolamine (10 mmol) in 20 mL of a Methanol/Acetonitrile (30:70 v/v) solvent mixture. Causality: The 30:70 MeOH/MeCN blend acts as a physical temperature safeguard. Its combined boiling point naturally caps the reflux temperature at approximately 75–80 °C, preventing accidental thermal overrun.

  • Step 2: Base Addition Add anhydrous sodium carbonate ( Na2​CO3​ , 12 mmol) to the solution. Causality: Na2​CO3​ acts as a mild acid scavenger to neutralize the HBr generated during the SN​2 reaction, preventing the protonation (and subsequent deactivation) of the DEA nucleophile.

  • Step 3: Alkyl Halide Addition Add 1-bromo-3-phenylpropane (10 mmol) dropwise over 15 minutes at room temperature. Validation Check: The solution should remain clear and colorless during addition. Immediate cloudiness at room temperature indicates moisture contamination in your solvent.

  • Step 4: Controlled Thermal Processing Attach a reflux condenser and heat the reaction mixture in an oil bath maintained strictly at 75 °C for 48 hours. Validation Check: After 2 to 3 hours of heating, the mixture will begin to turn into a milky white suspension. This is a crucial self-validating indicator: it confirms that sodium bromide (NaBr) is precipitating out of the organic solvent, proving the SN​2 displacement is actively occurring.

  • Step 5: Work-up and Isolation Cool the mixture to 5 °C. Filter the suspension to remove the precipitated NaBr and excess Na2​CO3​ . Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C to yield the crude product.

Troubleshooting Guide

Q: My reaction yielded a high percentage of quaternary ammonium salts. How do I fix this? A: This is a classic symptom of thermal overrun (temperatures > 85 °C) or a stoichiometric imbalance. When the temperature is too high, the newly synthesized tertiary amine (2,2'-(3-phenylpropylazanediyl)diethanol) becomes sufficiently nucleophilic to attack another molecule of 1-bromo-3-phenylpropane. Solution: Calibrate your heating mantle to ensure the internal flask temperature does not exceed 80 °C. Strictly adhere to a 1:1 molar ratio of DEA to the alkyl halide.

Q: After 48 hours at 60 °C, TLC shows massive amounts of unreacted 1-bromo-3-phenylpropane. Should I increase the base concentration? A: No, increasing the base will not overcome the kinetic barrier. The SN​2 reaction between DEA and alkyl bromides requires sufficient activation energy. At 60 °C, the reaction is kinetically stalled. Solution: Increase the reaction temperature to the optimal 75 °C reflux zone. The base ( Na2​CO3​ ) is only there to scavenge HBr, not to catalyze the nucleophilic attack.

Q: I am detecting O-alkylated byproducts in my NMR spectra. What caused this? A: O-alkylation of diethanolamine is rare but occurs under extreme localized heating (hot spots) or if a strong base (like NaOH or NaH) is used instead of a mild carbonate. Strong bases can deprotonate the hydroxyl groups, turning them into highly reactive alkoxides. Solution: Ensure vigorous magnetic stirring to eliminate thermal hot spots and exclusively use mild bases like Na2​CO3​ or triethylamine.

Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis to accelerate this N-alkylation? A: Yes, microwave irradiation can reduce the reaction time from 48 hours to approximately 15–30 minutes. However, temperature control is notoriously difficult in microwave reactors. You must use dynamic temperature feedback to cap the heat strictly at 80 °C to prevent thermal runaway and the formation of O-alkylated impurities.

Q: Why is 1-bromo-3-phenylpropane preferred over 1-chloro-3-phenylpropane? A: Bromide is a superior leaving group compared to chloride due to its larger size and greater polarizability, which lowers the activation energy of the SN​2 transition state. Using the chloride derivative would require temperatures exceeding 100 °C to achieve reasonable kinetics, which inevitably triggers over-alkylation pathways.

Q: Is it necessary to protect the hydroxyl groups before N-alkylation? A: No. One of the primary advantages of maintaining the temperature strictly between 70–80 °C is that it leverages the natural chemoselectivity of the molecule. The secondary amine is significantly more nucleophilic than the primary alcohols, rendering tedious protection/deprotection steps unnecessary.

References

  • Mishra, B. K., Mukherjee, P., Dash, S., Patel, S., & Pati, H. N. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants.
  • BenchChem Technical Guides. (2025).

Sources

Optimization

resolving HPLC baseline drift during 2,2'-(3-phenylpropylazanediyl)diethanol quantification

Welcome to our dedicated support center for resolving common analytical challenges encountered during the quantification of 2,2'-(3-phenylpropylazanediyl)diethanol. This guide is designed for researchers, analytical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for resolving common analytical challenges encountered during the quantification of 2,2'-(3-phenylpropylazanediyl)diethanol. This guide is designed for researchers, analytical scientists, and drug development professionals to systematically troubleshoot and resolve HPLC baseline drift, ensuring accurate and reproducible results.

Part 1: Troubleshooting Guide: A Systematic Approach to Baseline Drift

Baseline drift in High-Performance Liquid Chromatography (HPLC) is a frequent issue that can compromise the accuracy of quantification.[1][2] It manifests as a gradual, continuous rise or fall of the baseline signal over the course of an analytical run.[3] This guide provides a logical workflow to diagnose and remedy the root cause of the drift.

Initial Diagnosis: What is Your Baseline Telling You?

The pattern of the baseline drift provides critical clues to its origin. Before making any adjustments, run a blank gradient (your analytical method without injecting a sample) and observe the pattern.

Table 1: Common Baseline Drift Patterns and Primary Suspects

Drift PatternDescriptionMost Likely CausesInitial Action
Positive Drift Baseline consistently rises throughout the gradient run.1. Mobile phase B (strong solvent) has higher UV absorbance than Mobile phase A.[4] 2. Column contamination eluting with the gradient.[5] 3. Mobile phase contamination.[6]Run a blank gradient to confirm.
Negative Drift Baseline consistently falls throughout the gradient run.1. Mobile phase A (weak solvent) has higher UV absorbance than Mobile phase B. 2. System requires further equilibration.[2]Check absorbance of individual mobile phase components.
Cyclic Drift Regular, repeating oscillations or waves in the baseline.1. Insufficient mobile phase mixing.[5] 2. Pump pulsations (check valve or seal issues).[7] 3. Temperature fluctuations (unstable column oven or lab environment).[8][9]Overlay the pressure trace with the chromatogram.
Irregular/Noisy Random, high-frequency noise or spikes.1. Air bubbles in the pump or detector.[4][10] 2. Contaminated or failing detector lamp.[4] 3. Leaks in the system.[11]Purge the system and check for leaks.
Visual Troubleshooting Workflow

The following diagram illustrates a systematic process for identifying the source of baseline instability.

HPLC_Troubleshooting cluster_0 Diagnosis cluster_1 Investigation & Action cluster_PN Positive/Negative Drift cluster_Cyc Cyclic Drift cluster_Irr Irregular/Noisy Drift Start Observe Baseline Drift Drift_Type Identify Drift Pattern Positive/Negative Cyclic Irregular/Noisy Start->Drift_Type PN_Cause Cause Mobile Phase Absorbance Mismatch Column Contamination/Bleed Poor Equilibration Drift_Type:s->PN_Cause Positive or Negative Cyc_Cause Cause Pump Pulsations Insufficient Mixing Temperature Fluctuation Drift_Type:s->Cyc_Cause Cyclic Irr_Cause Cause Air Bubbles Detector Issue (Lamp/Cell) System Leak Drift_Type:s->Irr_Cause Irregular PN_Action Action Balance Mobile Phase UV Absorbance Flush/Clean Column Increase Equilibration Time PN_Cause->PN_Action Address Solution Stable Baseline Achieved PN_Action->Solution Cyc_Action Action Service Check Valves/Seals Install Mixer / Degas MP Stabilize Column/Lab Temp Cyc_Cause->Cyc_Action Address Cyc_Action->Solution Irr_Action Action Degas MP & Purge System Clean Flow Cell / Replace Lamp Check Fittings & Seals Irr_Cause->Irr_Action Address Irr_Action->Solution

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Tertiary Amine Buffers: Profiling 2,2'-(3-phenylpropylazanediyl)diethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of biopharmaceutical development and analytical chemistry, the selection of an appropriate buffer system is a critical decision that can si...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development and analytical chemistry, the selection of an appropriate buffer system is a critical decision that can significantly impact the stability, solubility, and activity of biomolecules. Tertiary amine buffers, in particular, are widely utilized for their buffering capacity in the physiological pH range and their reduced tendency to interact with proteins compared to primary and secondary amines. This guide provides a comparative analysis of a novel tertiary amine, 2,2'-(3-phenylpropylazanediyl)diethanol, against established tertiary amine buffers: Triethanolamine (TEA), N-methyldiethanolamine (MDEA), and Diisopropylethylamine (DIPEA).

This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, my goal is to provide a deeper, mechanistic understanding of how the structural nuances of these molecules influence their performance in practical applications. We will explore their physicochemical properties, delve into the causality behind experimental design for their evaluation, and present a framework for assessing their suitability in your research.

The Critical Role of Tertiary Amine Buffers

Tertiary amines are characterized by a nitrogen atom bonded to three carbon atoms. This structural feature prevents the formation of Schiff bases with aldehydes and ketones, a common issue with primary and secondary amine buffers that can lead to product degradation. Furthermore, their pKa values often fall within a physiologically relevant range, making them suitable for a variety of biological applications. The choice of a tertiary amine buffer can influence protein stability, enzymatic activity, and the performance of analytical techniques such as chromatography and electrophoresis.[1][2][3]

Physicochemical Properties: A Comparative Overview

Buffer Structure Molecular Weight ( g/mol ) pKa (25 °C) Buffering Range (pH) Key Features
2,2'-(3-phenylpropylazanediyl)diethanol C₁₃H₂₁NO₂223.31Not Experimentally DeterminedEstimated ~8-9The presence of a phenylpropyl group introduces hydrophobicity, which may influence interactions with proteins and stationary phases in chromatography. The electron-donating nature of the alkyl chain is expected to result in a pKa similar to other N-alkyldiethanolamines.
Triethanolamine (TEA) N(CH₂CH₂OH)₃149.197.76[4]7.0 - 8.5[5]Widely used, zwitterionic buffer. Its three hydroxyl groups increase water solubility and can participate in hydrogen bonding.[4][5]
N-methyldiethanolamine (MDEA) CH₃N(CH₂CH₂OH)₂119.168.52[6][7]7.8 - 9.2A common buffer in various applications; its pKa is slightly higher than TEA.[6][7]
Diisopropylethylamine (DIPEA) (i-C₃H₇)₂NC₂H₅129.24~11[8]10 - 12A sterically hindered, non-nucleophilic base often used in organic synthesis. Its high pKa limits its use in most biological applications.[8][9]

Structural Insights into 2,2'-(3-phenylpropylazanediyl)diethanol:

The key distinguishing feature of 2,2'-(3-phenylpropylazanediyl)diethanol is the 3-phenylpropyl substituent on the nitrogen atom. This group is expected to have several effects:

  • Basicity (pKa): The electron-donating nature of the propyl chain would likely increase the electron density on the nitrogen atom, similar to the methyl group in MDEA. Therefore, it is reasonable to hypothesize that the pKa of 2,2'-(3-phenylpropylazanediyl)diethanol will be in the range of 8 to 9, making it a potentially useful buffer for biological systems.

  • Steric Hindrance: The bulky phenylpropyl group provides significant steric hindrance around the nitrogen atom. This could be advantageous in minimizing unwanted side reactions, a property for which DIPEA is known.[8][9]

  • Hydrophobicity: The phenyl group introduces a significant hydrophobic character to the molecule. This could lead to different interaction profiles with proteins and chromatographic media compared to the more hydrophilic TEA and MDEA.[1][10]

Experimental Design for a Comprehensive Evaluation

To rigorously benchmark 2,2'-(3-phenylpropylazanediyl)diethanol, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear comparison against the established tertiary amine buffers.

Determination of pKa and Buffering Capacity

Rationale: The pKa is the most fundamental property of a buffer. Potentiometric titration is a classic and reliable method to determine the pKa. The buffering capacity, or the resistance to pH change upon addition of an acid or base, is also a critical parameter.

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare 0.1 M solutions of 2,2'-(3-phenylpropylazanediyl)diethanol, TEA, MDEA, and DIPEA in deionized water.

  • Titration: Titrate each buffer solution with a standardized 0.1 M HCl solution.

  • Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The buffering capacity can be determined from the slope of the titration curve.

pKa_Determination_Workflow A Prepare 0.1 M Buffer Solutions B Titrate with 0.1 M HCl A->B C Record pH vs. Volume of HCl B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E F Calculate Buffering Capacity D->F

Caption: Workflow for pKa determination and buffering capacity measurement.

Evaluation of Buffer Performance in a Protein Formulation

Rationale: A key application of tertiary amine buffers is in the formulation of therapeutic proteins to maintain their stability.[1][11] This experiment will assess the ability of the buffers to prevent protein aggregation under thermal stress.

Experimental Protocol:

  • Protein Solution Preparation: Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 mg/mL in 50 mM of each of the four buffer systems at a pH of 7.4.

  • Thermal Stress: Incubate the protein solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Aggregation Analysis: Measure the extent of protein aggregation using techniques such as size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS).

  • Structural Integrity: Assess changes in the secondary and tertiary structure of the protein using circular dichroism (CD) spectroscopy.

Protein_Stability_Workflow cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis A Prepare Protein Solutions in each Buffer B Incubate at 60°C for 24 hours A->B C SEC-HPLC for Aggregation B->C D DLS for Particle Size Distribution B->D E CD Spectroscopy for Structural Changes B->E

Caption: Experimental workflow for evaluating protein stability in different buffers.

Interpreting the Expected Outcomes

The hypothetical results from these experiments would allow for a robust comparison of 2,2'-(3-phenylpropylazanediyl)diethanol with the benchmark buffers.

Data Presentation:

Buffer Experimentally Determined pKa Buffering Capacity (β) % Protein Aggregation (SEC-HPLC) Change in Secondary Structure (CD)
2,2'-(3-phenylpropylazanediyl)diethanol To be determinedTo be determinedTo be determinedTo be determined
Triethanolamine (TEA) 7.76Reference ValueReference ValueReference Value
N-methyldiethanolamine (MDEA) 8.52Reference ValueReference ValueReference Value
Diisopropylethylamine (DIPEA) ~11Reference ValueReference ValueReference Value

A lower percentage of protein aggregation and minimal changes in the CD spectra would indicate superior performance in stabilizing the model protein.

Conclusion and Future Outlook

While the lack of an experimentally determined pKa for 2,2'-(3-phenylpropylazanediyl)diethanol currently limits a complete quantitative comparison, its structural features suggest it could be a valuable addition to the toolbox of tertiary amine buffers. The presence of the phenylpropyl group offers a unique combination of steric hindrance and hydrophobicity that may confer advantages in specific applications, such as reducing non-specific interactions in chromatographic separations or enhancing the stability of certain proteins.

The experimental framework provided in this guide offers a clear path for the comprehensive evaluation of this and other novel buffer compounds. Researchers are encouraged to perform these, or similar, experiments to fully characterize the performance of 2,2'-(3-phenylpropylazanediyl)diethanol and determine its suitability for their specific needs. As the demands for more sophisticated and tailored buffer systems in drug development and analytical sciences continue to grow, the exploration of novel buffering agents like 2,2'-(3-phenylpropylazanediyl)diethanol will be crucial for advancing the field.

References

  • PubChem. N-Methyldiethanolamine. [Link]

  • bioWORLD. Triethanolamine Buffer 0.2M, pH 7.0 (102-71-6). [Link]

  • Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 2.5 l. [Link]

  • Biological buffers pKa calculation. [Link]

  • Grokipedia. N,N-Diisopropylethylamine. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Organic Process Research & Development. [Link]

  • Ataman Kimya. N-METHYLDIETHANOLAMINE (MDEA). [Link]

  • Scribd. The Effect of Buffers on Protein Conformational Stability. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Semantic Scholar. Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. [Link]

  • ResearchGate. Effect of buffer nature and concentration on the chromatographic performance of basic compounds in the absence and presence of 1-hexyl-3-methylimidazolium chloride | Request PDF. [Link]

  • Organic Chemistry Tutor. The pKa in Organic Chemistry. [Link]

  • MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]

  • Scribd. Pka Chart | PDF | Amine | Acid Dissociation Constant. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • Rowan. pKa Prediction | Rowan. [Link]

  • PubMed. Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • pKa values. [Link]

  • PMC. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • PubChem. Triethanolamine. [Link]

  • Journal of the American Society for Mass Spectrometry. Effects of Amino Acid Additives on Protein Stability during Electrothermal Supercharging in ESI-MS. [Link]

  • Wikipedia. Triethanolamine. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • ACS Publications. Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants | Analytical Chemistry. [Link]

  • European Pharmaceutical Review. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]

  • OPS Diagnostics. Factors Affecting Protein Stability In Vitro. [Link]

  • ACS Publications. Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry. [Link]

  • NextSDS. 2,2'-[[3-(4-Phenoxymethylphenyl)propyl]imino]diethanol. [Link]

  • Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. [Link]

  • ResearchGate. The Effect of Buffers on Protein Conformational Stability | Request PDF. [Link]

  • Preprints.org. Effect of Different Buffer Components on IgG4 Stability. [Link]

  • EPA. 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate. [Link]

  • PubMed. Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry. [Link]

  • PubMed. Clinical studies with phenylpropanolamine: a metaanalysis. [Link]

  • Google Patents.
  • NIST WebBook. 2,2'-(P-hydroxyphenylamino) diethanol. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,2'-(3-Phenylpropylazanediyl)diethanol

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detaile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2,2'-(3-Phenylpropylazanediyl)diethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management.

Hazard Assessment and Core Safety Principles

Key Principles for Handling:

  • Assume Hazard: Treat 2,2'-(3-Phenylpropylazanediyl)diethanol as an irritant to the eyes, skin, and respiratory tract. It may also be harmful if swallowed.[2][3]

  • Avoid Exposure: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Incompatibility: Based on general amine chemistry, avoid contact with strong oxidizing agents and strong acids.[4][5] Mixing incompatible chemicals can lead to violent reactions, fire, or the release of toxic gases.[6]

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][7]Protects against splashes that can cause serious eye irritation or damage.[1][7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation or allergic reactions.[9]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[1]

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[6][10] Never mix this waste stream with other incompatible chemical wastes.

Step-by-Step Collection Procedure:

  • Designate a Waste Container:

    • Select a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass.[6]

    • The container must have a secure, tight-fitting screw cap.[5]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label.[5][6]

    • Clearly write the full chemical name: "2,2'-(3-Phenylpropylazanediyl)diethanol ". Do not use abbreviations or chemical formulas.[6]

    • List all components of the waste solution, including any solvents and their approximate percentages.

  • Accumulate Waste:

    • Keep the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[5] This could be a designated area within a fume hood or a secondary containment tray on a bench.

    • Crucially, keep the waste container closed at all times , except when adding waste.[5]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]

  • Segregate from Incompatibles:

    • Store this amine-containing waste separately from acids, bases, and oxidizers to prevent dangerous reactions.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow from chemical use to final disposal.

G cluster_lab Laboratory Operations cluster_disposal External Disposal A Chemical Use: 2,2'-(3-Phenylpropylazanediyl)diethanol B Generate Waste Stream (Aqueous/Organic Solution) A->B C Select & Label Compatible Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full or >1 Year Old D->E E->D No F Arrange for Pickup by EHS / Licensed Collector E->F Yes G Transport by Licensed Waste Hauler F->G H Final Disposal at Approved Facility (e.g., Incineration) G->H

Caption: Waste Disposal Workflow for 2,2'-(3-Phenylpropylazanediyl)diethanol.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[4]

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Empty Container Disposal

Chemical containers are not considered empty for disposal purposes until they are properly decontaminated.[11]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) at least three times.[10][11]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to your designated hazardous waste container.[10]

  • Deface Label: Completely remove or deface the original chemical label on the container using a permanent marker.[11]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling bin.[11][12]

Final Disposal and Regulatory Compliance

The ultimate disposal of chemical waste is strictly regulated. All chemical waste must be managed in accordance with federal, state, and local regulations.[11]

  • Professional Collection: Only licensed hazardous waste collectors are authorized to transport and dispose of this material.[13] Your institution's EHS department will coordinate these pickups.

  • Documentation: Ensure all "trip-ticket" or manifest forms are completed as required to maintain a record of the waste from generation to final disposal.[13]

  • Never Use Drains: It is illegal and unsafe to dispose of this chemical, or solutions containing it, down the sink.[14][15] This can damage plumbing, harm aquatic life, and interfere with wastewater treatment processes.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Safety Data Sheet (for a rel
  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

  • Chemical Waste Control. Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. (May 23, 2025). [Link]

  • Safety Data Sheet (for 2-Phenyl-2-propanol). CPAchem. (May 25, 2023). [Link]

  • Procedures for Laboratory Chemical Waste Disposal. Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). [Link]

  • Safety Data Sheet (for 2,2-Diethyl-1,3-propanediol). (January 29, 2016).
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safety Data Sheet (for a related mixture). ChemPoint. (October 26, 2022). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (March 21, 2025). [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. (March 15, 2022). [Link]

  • Safety Data Sheet (for 2,2'-Thiodiethanol). CPAchem. (March 21, 2023). [Link]

Sources

Handling

Personal protective equipment for handling 2,2'-(3-Phenylpropylazanediyl)diethanol

Comprehensive Safety and Handling Guide: 2,2'-(3-Phenylpropylazanediyl)diethanol As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves and goggles. It require...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2,2'-(3-Phenylpropylazanediyl)diethanol

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves and goggles. It requires a fundamental understanding of why a chemical behaves the way it does and how its molecular structure dictates our protective strategies.

This guide provides an authoritative, self-validating framework for handling 2,2'-(3-Phenylpropylazanediyl)diethanol (CAS: 165377-37-7) [1]. By understanding the mechanistic causality behind its hazards, researchers and drug development professionals can implement foolproof operational and disposal plans.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

2,2'-(3-Phenylpropylazanediyl)diethanol is a tertiary amine and an N-alkyl diethanolamine derivative. Its unique structure—a hydrophilic diethanolamine headgroup paired with a lipophilic 3-phenylpropyl tail—makes it a potent amphiphilic molecule (surfactant) [2]. This dual nature is the root cause of its primary hazards:

  • Ocular Toxicity & Glaucopsia: Tertiary amines possess a specific aqueous solubility that allows their vapors to traverse the corneal membrane. Instead of merely irritating the surface, they deposit directly into the corneal epithelium. This causes cellular swelling (corneal edema), leading to a well-documented phenomenon known as "glaucopsia"—the perception of blue-grey vision or "halos" around lights[3, 4].

  • Dermal Disruption & Chemical Burns: The basicity of the unprotonated amine group acts as a primary irritant, capable of causing severe chemical burns. Furthermore, its surfactant tail allows the molecule to partition into and disrupt the lipid bilayers of mammalian skin cells, accelerating tissue damage [2, 5].

  • Reactivity & Nitrosamine Formation: When exposed to nitrosating agents (e.g., nitrogen oxides or nitrites), tertiary amines undergo intermediate conversion to secondary amines, subsequently forming nitrosamines—many of which are potent, known carcinogens[5].

Table 1: Physicochemical & Hazard Summary

Property / HazardDescriptionMechanistic Implication
Chemical Structure Tertiary amine, N-alkyl diethanolamineAmphiphilic nature allows lipid bilayer disruption; basicity causes chemical burns.
Ocular Hazard Severe eye damage, GlaucopsiaPenetrates corneal epithelium causing edema and "halo" vision.
Dermal Hazard Corrosive / IrritantDeprotonates cellular components, leading to necrosis and vesicle formation.
Reactivity Reacts with nitrosating agentsPotential to form carcinogenic nitrosamines; incompatible with strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated tertiary amines. Diethanolamines are known to degrade certain polymers, including polyvinyl chloride (PVC) and high-density polyethylene, particularly at elevated temperatures. Your PPE selection must be chemically targeted [6].

Table 2: Targeted PPE Specifications

PPE CategoryRecommended EquipmentMaterial SpecificationMechanistic Justification
Eye/Face Indirect-vent goggles + Face shieldPolycarbonatePrevents vapor deposition into the cornea (glaucopsia) and protects against corrosive splashes. Never wear contact lenses.
Hands Chemical-resistant glovesButyl rubber, Nitrile, or VitonResists permeation and polymer degradation caused by the diethanolamine moiety.
Body Impervious lab coat / CoverallsTychem® CPF 3 or equivalentPrevents dermal absorption and subsequent lipid bilayer disruption by the surfactant tail.
Respiratory NIOSH-approved respiratorOrganic vapor cartridge / SCBAMitigates inhalation of volatile amines that cause respiratory tract irritation and systemic toxicity.

Operational Workflows & Handling Protocols

To ensure a self-validating safety system, every handling procedure must incorporate built-in checks and redundancies.

Protocol A: Standard Dispensing and Handling
  • Pre-Operation Verification: Verify that the fume hood is operational with a face velocity of 80–100 fpm. Critical Check: Visually inspect the workspace to ensure absolute absence of strong acids, halogens, or oxidizing agents to prevent exothermic reactions and nitrosamine generation.

  • PPE Donning: Equip Nitrile or Butyl rubber gloves, a Tychem® apron, indirect-vent goggles, and a face shield. Ensure no skin is exposed at the wrists.

  • Dispensing: Place the primary chemical container within a secondary containment tray inside the fume hood. Use dedicated, chemically compatible glassware (e.g., borosilicate glass or Teflon).

  • Post-Operation Decontamination: Wipe down the exterior of the primary container and the secondary tray with a damp, soapy cloth. Remove gloves using the standard "glove-in-glove" technique to avoid cross-contamination, and wash hands and forearms immediately.

Spill Response and Neutralization Plan

In the event of a spill, immediate isolation is required to prevent the spread of toxic vapors and environmental contamination [7].

SpillResponse Spill Spill Detected (Tertiary Amine/Diethanolamine) Isolate Isolate Area (Min. 50 meters radius) Spill->Isolate PPE Don Maximum PPE (SCBA, Tychem suit, Nitrile gloves) Isolate->PPE Contain Source Containment (Stop leak, block drains) PPE->Contain Absorb Absorption (Sand or non-combustible material) Contain->Absorb Clean Decontamination (Mild acid wash / Soap & Water) Absorb->Clean Dispose Hazardous Waste Disposal (Seal in compatible containers) Clean->Dispose

Step-by-step spill response and decontamination workflow for tertiary amine spills.

Protocol B: Emergency Spill Response
  • Evacuate and Isolate: Immediately isolate the spill area in all directions for at least 50 meters (150 feet) [7].

  • Don Emergency PPE: Response personnel must wear positive-pressure Self-Contained Breathing Apparatus (SCBA) and full Tychem® encapsulation.

  • Containment: Stop the leak if safe to do so. Block all nearby drains, as N-alkyl diethanolamines are highly toxic to aquatic ecosystems.

  • Absorption: Cover the spill with dry sand, earth, or a non-combustible commercial absorbent. Do not use combustible materials like sawdust.

  • Collection: Use clean, non-sparking shovels to place the absorbed material into dry, sealable, chemically compatible containers.

Waste Management & Disposal Plan

Improper disposal of tertiary amines poses severe environmental and regulatory risks.

Protocol C: Step-by-Step Disposal
  • Segregation: Collect all 2,2'-(3-Phenylpropylazanediyl)diethanol waste (including contaminated wipes and absorbent materials) in clearly labeled, Teflon-lined or borosilicate glass containers.

  • Isolation from Incompatibles: Strictly isolate this waste stream from halogens, peroxides, and strong acids.

  • Labeling: Affix hazardous waste labels clearly identifying the contents as "Hazardous Waste - Toxic/Corrosive Tertiary Amine (Environmental Hazard)."

  • Final Disposal: Never discharge into municipal drains or standard trash. Submit the sealed containers to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste contractor.

References

  • "2,2'-(3-phenylpropylazanediyl)diethanol | 165377-37-7" - ChemicalBook.
  • "N-Hexadecyl Diethanolamine|High-Purity Surfactant" - Benchchem.
  • "Visual and ocular changes associated with exposure to two tertiary amines" - CDC Stacks.
  • "Health hazards of tertiary amine catalysts" - CDC Stacks.
  • "N,N-Dimethyldecylamine" - Santa Cruz Biotechnology.
  • "Diethanolamine - Hazardous Substance Fact Sheet" - NJ.gov.
  • "DIETHANOLAMINE - CAMEO Chemicals" - NOAA.
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